An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)-dl-phenylalanine
An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)-dl-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-(Trifluoromethyl)-dl-phenylalanine, a synthetic amino acid of significant interest in pharmaceutical research and development. This document details its physicochemical characteristics, synthesis, and biological relevance, offering valuable insights for its application in medicinal chemistry and drug design.
Core Chemical Properties
4-(Trifluoromethyl)-dl-phenylalanine is a racemic mixture of the D- and L-enantiomers of phenylalanine substituted with a trifluoromethyl group at the para position of the phenyl ring. The presence of the trifluoromethyl group significantly alters the electronic properties and lipophilicity of the molecule compared to endogenous phenylalanine, making it a valuable building block for developing novel therapeutics with enhanced metabolic stability and biological activity.
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)-dl-phenylalanine and its Enantiomers
| Property | 4-(Trifluoromethyl)-dl-phenylalanine | 4-(Trifluoromethyl)-L-phenylalanine | 4-(Trifluoromethyl)-D-phenylalanine |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂[1][2] | C₁₀H₁₀F₃NO₂[3] |
| Molecular Weight | 233.19 g/mol | 233.19 g/mol [1][2] | 233.19 g/mol [3] |
| Appearance | White to off-white solid/powder | White to off-white solid | - |
| Boiling Point | ~311.5 °C (predicted) | 311.5 ± 42.0 °C at 760 mmHg[2] | - |
| Melting Point | Not explicitly found for the racemate | - | - |
| Density | ~1.4 g/cm³ (predicted) | 1.4 ± 0.1 g/cm³[2] | - |
| Solubility | Low in water. Soluble in organic solvents like DMSO and methanol. | Water: 2 mg/mL (8.58 mM)[2] | - |
| pKa | Not explicitly found | - | - |
| LogP | ~1.68 (predicted) | 1.68[2] | - |
| CAS Number | 14091-16-8 | 114926-38-4[1] | 114872-99-0[3] |
Synthesis and Analysis
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-dl-phenylalanine
Materials:
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N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)
-
4-(Trifluoromethyl)benzyl bromide
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Sodium hydride (NaH) or a similar strong base
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Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Alkylation:
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To a solution of N-(Diphenylmethylene)glycine tert-butyl ester in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(trifluoromethyl)benzyl bromide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the protected 4-(Trifluoromethyl)-dl-phenylalanine.
-
-
Deprotection:
-
Dissolve the purified protected amino acid in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting solid can be washed with diethyl ether to afford the final product, 4-(Trifluoromethyl)-dl-phenylalanine hydrochloride.
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Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient Elution:
-
A linear gradient from 5% to 95% Solvent B over 20 minutes.
Flow Rate:
-
1.0 mL/min
Detection:
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UV absorbance at 220 nm and 254 nm.
Procedure:
-
Prepare a standard solution of 4-(Trifluoromethyl)-dl-phenylalanine in the mobile phase.
-
Inject the standard solution to determine the retention time.
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Prepare the sample solution by dissolving the compound in the mobile phase.
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Inject the sample solution and analyze the chromatogram to determine purity.
Spectroscopic Data
While specific spectra for 4-(Trifluoromethyl)-dl-phenylalanine were not found, representative spectra for related phenylalanine derivatives provide an indication of the expected spectral features.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.5 ppm). The aromatic signals will likely show splitting patterns consistent with a para-substituted benzene ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the α-carbon, the β-carbon, the carbonyl carbon, and the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon is a characteristic feature.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound and will show a single resonance for the -CF₃ group. The chemical shift will be sensitive to the electronic environment.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the C-F bonds of the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound (233.19 g/mol ), along with characteristic fragmentation patterns.
Biological Activity and Signaling Pathways
The incorporation of fluorinated amino acids like 4-(Trifluoromethyl)-dl-phenylalanine into peptides and proteins is a strategy to enhance their metabolic stability and biological activity. The strong carbon-fluorine bond is resistant to enzymatic degradation, which can prolong the in vivo half-life of peptide-based drugs.
A derivative of 4-fluorophenylalanine, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18) , has demonstrated neuroprotective effects. Studies have shown that AE-18 can recover learning and memory and increase the number of neurons in the hippocampus in rats with chronic cerebral hypoperfusion.[4] The proposed mechanism of action involves the upregulation of brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB signaling pathway .[4] This suggests that compounds derived from 4-(Trifluoromethyl)phenylalanine may have therapeutic potential in neurodegenerative diseases.
Caption: Signaling pathway of a 4-(Trifluoromethyl)phenylalanine derivative.
Experimental Workflows
The general workflow for investigating the biological activity of a compound like 4-(Trifluoromethyl)-dl-phenylalanine in drug development often follows a standardized process from synthesis to in vivo testing.
Caption: General drug development workflow for a novel compound.
Conclusion
4-(Trifluoromethyl)-dl-phenylalanine is a versatile building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its unique chemical properties, conferred by the trifluoromethyl group, offer advantages in terms of metabolic stability and biological activity. Further research into its direct biological effects and the development of efficient, scalable synthetic routes will be crucial for realizing its full therapeutic potential. This guide provides a foundational understanding of its core chemical properties to aid researchers in their drug discovery and development endeavors.
References
- 1. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)-L-phenylalanine | Amino Acid Derivatives | 114926-38-4 | Invivochem [invivochem.com]
- 3. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
